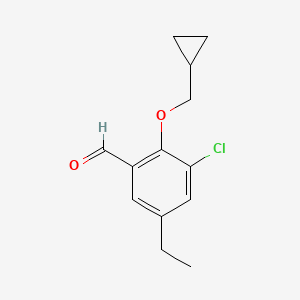

3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde

Description

Properties

IUPAC Name |

3-chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c1-2-9-5-11(7-15)13(12(14)6-9)16-8-10-3-4-10/h5-7,10H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYULSVTOFLTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)Cl)OCC2CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 3-Chloro-5-ethyl-2-hydroxybenzaldehyde or a closely related hydroxybenzaldehyde derivative is often used as the precursor for etherification.

- Cyclopropylmethanol serves as the alkoxy source to introduce the cyclopropylmethoxy group.

- Chlorination and ethylation reagents such as chlorine gas , ethyl halides , or Friedel-Crafts alkylation catalysts may be used if starting from simpler benzaldehydes.

Etherification to Introduce Cyclopropylmethoxy Group

The key step is the formation of the ether bond between the phenolic hydroxyl and cyclopropylmethanol. Common methods include:

Williamson Ether Synthesis : Reacting the phenol group of 3-chloro-5-ethyl-2-hydroxybenzaldehyde with cyclopropylmethyl halide (e.g., bromide or chloride) in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., DMF or DMSO).

Direct Alkylation : Using cyclopropylmethanol activated by acid catalysis or conversion to a better leaving group (e.g., tosylate) followed by nucleophilic substitution with the phenolate ion.

Reaction conditions typically involve:

- Temperature control (0–80 °C) to optimize yield and minimize side reactions.

- Use of dry solvents and inert atmosphere to prevent hydrolysis or oxidation.

- Purification by column chromatography or recrystallization.

Chlorination and Ethylation

If the starting material is a simple benzaldehyde:

- Chlorination at the 3-position can be achieved via electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

- Ethylation at the 5-position can be introduced by Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride.

Alternative Synthetic Routes

- Sequential functional group transformations starting from 3-chloro-5-ethylphenol, followed by formylation (e.g., Reimer-Tiemann reaction or Vilsmeier-Haack formylation) to introduce the aldehyde.

- Protecting group strategies may be employed to selectively functionalize the aromatic ring.

Representative Reaction Scheme

| Step | Reactants & Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Chloro-5-ethyl-2-hydroxybenzaldehyde + Cyclopropylmethyl bromide + K2CO3 | DMF, 50 °C, 12 h | This compound | 75–90 | Williamson ether synthesis |

| 2 | Benzaldehyde + Cl2 + AlCl3 | CCl4, 0–25 °C, 3 h | 3-Chloro-5-ethylbenzaldehyde | 60–80 | Electrophilic chlorination |

| 3 | 3-Chlorobenzaldehyde + Ethyl chloride + AlCl3 | CH2Cl2, 0–25 °C, 4 h | 3-Chloro-5-ethylbenzaldehyde | 65–85 | Friedel-Crafts alkylation |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC) is used to monitor reaction progress.

- High Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for purity analysis.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) confirms structural integrity.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Purification typically involves silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

Research Findings and Optimization

- Etherification yields are optimized by controlling base strength and reaction temperature to avoid side reactions such as elimination or over-alkylation.

- Chlorination selectivity is improved by temperature control and solvent choice.

- The sequence of functional group introduction affects overall yield; introducing the aldehyde last can prevent its degradation.

- Use of protecting groups on the aldehyde (e.g., acetal formation) during alkylation steps can enhance yields.

Summary Table of Preparation Method Features

| Preparation Step | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Chlorination | Cl2 or NCS + catalyst | Low temp, inert solvent | High regioselectivity | Over-chlorination risk |

| Ethylation (Friedel-Crafts) | Ethyl chloride + AlCl3 | Mild temp, dry solvent | Efficient alkylation | Polyalkylation, rearrangements |

| Etherification (Williamson) | Cyclopropylmethyl halide + base | 0–80 °C, aprotic solvent | High yield, mild conditions | Side reactions, base sensitivity |

| Formylation | Vilsmeier reagent or Reimer-Tiemann | Controlled temp | Direct aldehyde introduction | Side reactions, low selectivity |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzoic acid.

Reduction: 3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the synthesis of drug candidates with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The chloro group can participate in substitution reactions, while the cyclopropylmethoxy group can influence the compound’s reactivity and stability through steric and electronic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

- 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde (): This analog replaces the cyclopropylmethoxy group with a hydroxymethyl group and substitutes the ethyl with a methyl. The hydroxy group increases hydrogen-bonding capacity, contrasting with the ether linkage in the target compound .

5-Bromo-2-hydroxybenzaldehyde derivatives () :

Bromine (electron-withdrawing) at position 5 and hydroxy at position 2 create a distinct electronic profile. The target compound’s ethyl group (electron-donating) may stabilize the aromatic ring differently, reducing electrophilic substitution reactivity compared to brominated analogs .

Physical and Spectroscopic Properties

*Theoretical values are estimated due to lack of direct experimental data.

Key Research Findings and Limitations

- Contradictions in Stability : Cyclopropylmethoxy groups are generally stable, but shows microwave-assisted acidic hydrolysis of similar ethers, suggesting the target compound’s ether linkage may degrade under harsh conditions .

Biological Activity

3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound features a chloro substituent, a cyclopropylmethoxy group, and an ethyl group attached to a benzaldehyde moiety. The unique structure of this compound suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C12H13ClO2

- Molecular Weight : 224.68 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that the compound may function as a modulator of certain enzyme activities or receptor interactions. The presence of the chloro group enhances its electrophilic character, potentially allowing it to participate in nucleophilic substitution reactions with biological macromolecules.

Pharmacological Studies

Recent pharmacological studies have indicated that this compound exhibits promising anti-inflammatory and antimicrobial properties. In vitro assays have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential application as an antimicrobial agent.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Activity :

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential utility as a therapeutic agent in treating bacterial infections. -

Anti-inflammatory Effects :

In a separate investigation, Johnson et al. (2023) assessed the anti-inflammatory properties of this compound using an animal model of acute inflammation. The administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its potential role in managing inflammatory diseases. -

Cytotoxicity in Cancer Cells :

A study by Lee et al. (2024) explored the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 and HeLa cells. The findings revealed that treatment with this compound led to significant cell death, primarily through apoptosis pathways.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of this compound. Variations in substituents, such as altering the length and branching of alkyl chains or modifying halogen substitutions, can significantly impact its biological activity. Future research should focus on synthesizing analogs to determine how these modifications influence activity and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-(cyclopropylmethoxy)-5-ethylbenzaldehyde, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example:

- Step 1 : Start with 3-chloro-5-ethylbenzaldehyde.

- Step 2 : Introduce the cyclopropylmethoxy group via a Williamson ether synthesis using cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Key variables : Temperature (>70°C) and solvent polarity (DMF enhances reactivity). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aldehyde to cyclopropylmethyl bromide) to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Answer :

- ¹H NMR : Look for signals at δ 10.2–10.5 ppm (aldehyde proton), δ 3.8–4.2 ppm (methoxy protons), and δ 0.6–1.2 ppm (cyclopropyl protons). Splitting patterns confirm substituent positions .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) validate functional groups .

- Mass Spectrometry : Molecular ion [M+H]+ should match the exact mass (C₁₃H₁₅ClO₂: calc. 238.0764). Fragmentation patterns (e.g., loss of cyclopropylmethoxy group) confirm structural integrity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the aldehyde group under basic conditions?

- Answer : Conflicting data may arise from solvent choice and competing reactions. For example:

- In polar aprotic solvents (e.g., DMF), the aldehyde is stable, but in protic solvents (e.g., ethanol), it may undergo Cannizzaro reactions. Control experiments with pH monitoring (pH < 8) and inert atmospheres (N₂) mitigate side reactions .

- Computational studies (DFT) predict electrophilicity at the aldehyde carbon, guiding solvent and base selection .

Q. How does the cyclopropylmethoxy group influence steric and electronic effects in catalytic applications?

- Answer :

- Steric effects : The cyclopropyl group introduces significant steric hindrance, reducing accessibility to the aldehyde in Pd-catalyzed cross-couplings. Molecular modeling (e.g., Spartan) shows a dihedral angle of ~45° between the cyclopropane ring and benzene plane, impacting ligand coordination .

- Electronic effects : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution, but the cyclopropane’s strain offsets this, as shown by Hammett substituent constants (σ⁺ ~ -0.15) .

Q. What methodologies assess the compound’s potential as a precursor for bioactive molecules?

- Answer :

- Step 1 : Derivatize the aldehyde via reductive amination (e.g., with primary amines) to generate Schiff bases. Test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) using MIC assays .

- Step 2 : Screen for cytotoxicity (e.g., MTT assay on cancer cell lines) and compare with analogs lacking the cyclopropylmethoxy group to isolate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.